(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
CAS No.: 185225-06-3
Cat. No.: VC0169600
Molecular Formula: C22H26O5
Molecular Weight: 370.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185225-06-3 |
|---|---|
| Molecular Formula | C22H26O5 |
| Molecular Weight | 370.44 |
| IUPAC Name | [(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
| Standard InChI | InChI=1S/C22H26O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,17-20H,2-3,5,10,13-14H2,1H3/b12-11+/t17-,18-,19-,20+/m1/s1 |
| SMILES | CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structural Characterization
Basic Chemical Data
The compound (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate possesses a well-defined set of physical and chemical properties, making it identifiable through various analytical techniques. The following table presents its essential chemical data:
| Property | Value |
|---|---|
| CAS Number | 185225-06-3 |
| Molecular Formula | C22H26O5 |
| Molecular Weight | 370.44 g/mol |
| IUPAC Name | [(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
| SMILES Notation | CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3 |
The compound features a cyclopenta[b]furan core structure with a lactone functionality (2-oxo moiety), an (E)-3-oxooct-1-en-1-yl side chain at the 4-position, and a benzoate ester at the 5-position. This complex arrangement contributes to its specific stereochemical properties and potential reactivity patterns.
Structural Features and Functional Groups
The molecule contains several key functional groups that define its chemical behavior:
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A cyclopenta[b]furan core consisting of fused five-membered rings
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A lactone (cyclic ester) functionality forming part of the core structure
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A benzoate ester group at the 5-position
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An α,β-unsaturated ketone side chain with E-configuration
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Four stereocenters with defined absolute configuration (3aR,4R,5R,6aS)
These structural elements create a molecule with multiple reactive sites and potential for diverse chemical transformations. The benzoate ester provides a good leaving group for nucleophilic substitution, while the α,β-unsaturated ketone side chain can participate in conjugate addition reactions. The lactone moiety offers possibilities for ring-opening reactions under appropriate conditions.
Synthesis Methodologies
General Synthetic Approach
Relationship to Similar Compounds
Structural Analogs
The target compound belongs to a family of cyclopenta[b]furan derivatives that share structural similarities with several other compounds. Notable related structures include:
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(3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS 39746-01-5), also known as Corey Lactone Aldehyde Benzoate, which features an aldehyde group instead of the (E)-3-oxooct-1-en-1-yl side chain
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5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one (CAS 81244-64-6), which contains a hydroxymethyl group instead of the unsaturated ketone side chain
These structural variations highlight the versatility of the cyclopenta[b]furan scaffold and how functional group modifications can lead to a diverse array of compounds with potentially different chemical and biological properties.
Biosynthetic Relationships
While the target compound is primarily obtained through chemical synthesis, it shares structural features with naturally occurring compounds. The cyclopenta[b]furan core structure appears in various natural products, particularly those from plant sources. These relationships provide insight into potential bioactivities and mechanisms of action by analogy to natural compounds with established properties.
Applications and Research Significance
Synthetic Utility
The compound (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate serves as a valuable building block in organic synthesis due to its multiple functional groups that can be selectively modified. Its utility includes:
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Serving as an intermediate in the synthesis of more complex natural products
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Acting as a scaffold for the development of compound libraries for drug discovery
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Functioning as a chiral auxiliary or template for asymmetric synthesis
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Providing a platform for studying stereoselective reactions
The presence of the α,β-unsaturated ketone side chain offers a versatile handle for further transformations through Michael additions, Diels-Alder reactions, or selective reductions. Similarly, the benzoate group can be hydrolyzed to reveal a hydroxyl group for additional functionalization.
Analytical Methods for Identification
Spectroscopic Characterization
The structural confirmation and purity assessment of (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate typically involves multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would show characteristic signals for the aromatic protons and carbons of the benzoate group, the olefinic protons of the side chain, and the complex coupling patterns of the cyclopenta[b]furan core.
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Infrared (IR) Spectroscopy: Would typically reveal distinctive absorption bands for the ester carbonyl (~1720 cm⁻¹), ketone carbonyl (~1680 cm⁻¹), and lactone carbonyl (~1770 cm⁻¹) functional groups.
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Mass Spectrometry (MS): Would confirm the molecular weight of 370.44 g/mol and show characteristic fragmentation patterns, particularly loss of benzoate and cleavage of the side chain.
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X-ray Crystallography: If crystalline, this technique would provide definitive confirmation of the absolute stereochemistry at all four stereocenters.
Chromatographic Methods
Various chromatographic techniques are employed for the purification and analysis of this compound:
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High-Performance Liquid Chromatography (HPLC): Using appropriate columns and solvent systems to assess purity and separate from synthesis by-products.
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.
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Column Chromatography: For preparative-scale purification, typically using silica gel with carefully selected solvent systems.
These methods, when used in combination, ensure both the identity and purity of the compound for research applications.
Future Research Directions
Structure-Activity Relationship Studies
Future research with (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate could focus on structure-activity relationship (SAR) studies through systematic modifications of:
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The length and composition of the aliphatic portion of the side chain
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The nature of the ester group, replacing benzoate with other aromatic or aliphatic esters
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Modifications to the cyclopenta[b]furan core structure
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Alterations of the stereochemistry at one or more stereocenters
These systematic variations would provide valuable insights into how structural changes influence both physical properties and potential biological activities.
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